molecular formula C7H6BrF B073676 2-Bromo-6-fluorotoluene CAS No. 1422-54-4

2-Bromo-6-fluorotoluene

Cat. No.: B073676
CAS No.: 1422-54-4
M. Wt: 189.02 g/mol
InChI Key: DJGXPFQIMLEVPA-UHFFFAOYSA-N
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Description

2-Bromo-6-fluorotoluene is an organic compound with the molecular formula C7H6BrF. It is a colorless to light yellow liquid that is used as an intermediate in various chemical syntheses. The compound is characterized by the presence of both bromine and fluorine atoms attached to a toluene ring, making it a valuable building block in organic chemistry .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromo-6-fluorotoluene can be synthesized through several methods. One common approach involves the bromination of 6-fluorotoluene using bromine in the presence of a catalyst. Another method includes the use of hydrobromic acid and hydrogen peroxide to achieve bromination .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The reaction typically requires a solvent such as dichloromethane and a catalyst like iron(III) bromide to facilitate the process .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-fluorotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 2-Bromo-6-fluorotoluene is unique due to its specific substitution pattern on the toluene ring, which imparts distinct reactivity compared to its analogs. For instance, the presence of both bromine and fluorine atoms allows for selective functionalization, making it a versatile intermediate in organic synthesis. In contrast, compounds like 2-Bromo-6-fluorobenzaldehyde and 2-Bromo-6-fluorobenzoic acid have different functional groups that influence their reactivity and applications .

Properties

IUPAC Name

1-bromo-3-fluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGXPFQIMLEVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371285
Record name 2-Bromo-6-fluorotoluene
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Molecular Weight

189.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1422-54-4
Record name 1-Bromo-3-fluoro-2-methylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1422-54-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-6-fluorotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-6-fluorotoluene
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Q & A

Q1: What are the common synthetic approaches for producing 2-bromo-6-fluorotoluene?

A1: Two main synthetic routes are reported for this compound:

  • Direct Bromination: This method utilizes hydrobromic acid and hydrogen peroxide to directly brominate this compound. This approach, highlighted in a recent study [], offers cost-effectiveness by replacing the traditional N-bromosuccinimide and utilizes light instead of benzoyl peroxide as an initiator, leading to milder reaction conditions and high product purity.
  • Multi-step Synthesis from 2-Amino-6-nitrotoluene: This pathway involves a series of reactions including Gattermann diazonium salt substitution, reduction, and Schiemann reaction []. While this method allows for precise control over reaction intermediates, it involves multiple steps and may result in a lower overall yield compared to direct bromination.

Q2: What are the applications of this compound in organic synthesis?

A: this compound serves as a vital building block for synthesizing more complex molecules, particularly in pharmaceutical research. One notable application is its use as a precursor for producing 2-bromo-6-fluorobenzaldehyde []. This aldehyde is a valuable intermediate for synthesizing various pharmaceutical compounds and demonstrates the utility of this compound in medicinal chemistry.

Q3: Are there alternative methods for synthesizing 2-bromo-6-fluorobenzaldehyde without using this compound as a precursor?

A: Currently, the provided research focuses primarily on utilizing this compound as a precursor for 2-bromo-6-fluorobenzaldehyde synthesis []. Exploring alternative synthetic routes for 2-bromo-6-fluorobenzaldehyde could be an area for future research, potentially leading to more efficient or environmentally friendly processes.

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